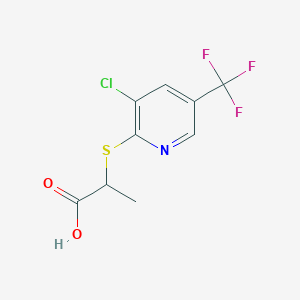

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid

Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid (CAS: 1016845-67-2) is a pyridine derivative characterized by a sulfanyl (S-) linkage connecting the pyridine ring to a propionic acid moiety. Its molecular formula is C₉H₇ClF₃NO₂S, with a molecular weight of 285.67 g/mol . The compound features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, which confers strong electron-withdrawing properties and lipophilicity (XlogP ≈ 4.2) . This structural motif is critical for its role as a chemical intermediate in agrochemical synthesis, particularly in herbicides targeting lipid biosynthesis .

Structure

3D Structure

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2S/c1-4(8(15)16)17-7-6(10)2-5(3-14-7)9(11,12)13/h2-4H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNVKOASFFETBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-methylpyridine.

Chlorination: The 3-methylpyridine undergoes chlorination to form 2-chloro-5-(trichloromethyl)pyridine.

Fluorination: The chlorinated product is then fluorinated to yield 2-chloro-5-(trifluoromethyl)pyridine.

Sulfur Introduction: The next step involves introducing the sulfanyl group to the pyridine ring.

Propionic Acid Addition: Finally, the propionic acid moiety is added to complete the synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Scientific Research Applications

The compound's properties make it suitable for several applications:

Medicinal Chemistry

- Antimicrobial Activity: Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and bioactivity against various pathogens .

- Anti-inflammatory Properties: Research suggests that derivatives of this compound may possess anti-inflammatory effects, making them candidates for developing treatments for inflammatory diseases .

Agrochemicals

- Pesticidal Activity: The compound has shown potential as a pesticide, particularly against fungal pathogens. Its efficacy in inhibiting fungal growth can be attributed to its unique chemical structure that disrupts cellular processes in target organisms .

Material Science

- Polymer Additives: The incorporation of this compound into polymers can enhance thermal stability and mechanical properties. Its fluorinated nature may improve resistance to environmental degradation, making it suitable for use in coatings and other materials .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Disruption of microbial cell membranes |

| Anti-inflammatory drugs | Inhibition of inflammatory mediators | |

| Agrochemicals | Fungicides | Inhibition of fungal cell wall synthesis |

| Material Science | Polymer additives | Enhancement of thermal stability and mechanical strength |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various trifluoromethyl-pyridine derivatives, including 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Agricultural Applications

Research conducted on the fungicidal activity of this compound demonstrated effectiveness against Fusarium species, which are notorious for causing crop diseases. Field trials revealed a marked decrease in disease incidence when applied as a foliar spray, highlighting its utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups enhance the compound’s binding affinity and specificity for these targets. The sulfanyl group can participate in redox reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues in the Aryloxyphenoxypropionate (AOPP) Herbicide Family

The target compound shares functional similarities with AOPP herbicides like haloxyfop-P-methyl (CAS: 69806-40-2) and fluazifop (CAS: 69806-50-4). Key differences include:

Key Insight : The sulfanyl group in the target compound may enhance metabolic stability compared to the ether linkages in haloxyfop and fluazifop, but it reduces direct herbicidal activity due to weaker binding to acetyl-CoA carboxylase (ACCase) .

Sulfanyl-Linked Pyridine Derivatives

(a) 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic Acid (CAS: 1053656-40-8)

- Structural Difference : Chlorine and CF₃ groups at positions 6 and 4 (vs. 3 and 5 in the target compound).

- 68.6 Ų for the target compound) but may compromise target specificity .

(b) [3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic Acid (CAS: 338422-73-4)

Physicochemical Properties vs. Functional Analogs

Note: The target compound’s higher rotatable bond count (5 vs. 4 in the acetic acid analog) suggests greater conformational flexibility, which may influence binding kinetics .

Toxicity and Environmental Impact

- Haloxyfop-P-methyl: Classified as a PAN Bad Actor (carcinogen) with documented nephrotoxicity in rats .

Biological Activity

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid can be represented as follows:

- Molecular Formula : C₁₄H₅ClF₃N₅S

- Molecular Weight : 460.18 g/mol

- CAS Number : 251307-13-8

This compound contains a pyridine ring with trifluoromethyl and chloro substituents, which are known to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Antitumor Activity : There is growing interest in the compound's ability to affect cancer cell lines, particularly in the context of targeting specific pathways involved in tumor progression.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The presence of sulfur and halogen atoms in its structure may allow for interactions with key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors or signaling pathways that regulate cell proliferation and apoptosis.

- Cell Membrane Disruption : Some studies have indicated that similar compounds can disrupt bacterial cell membranes, leading to cell lysis.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various derivatives, including those similar to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent .

Antitumor Activity

In vitro assays demonstrated that the compound inhibited the growth of certain cancer cell lines. Notably, it showed a dose-dependent response in MDA-MB-231 breast cancer cells, indicating its potential as an antitumor agent . The combination of this compound with established chemotherapeutics resulted in enhanced cytotoxicity, hinting at possible synergistic effects.

Anti-inflammatory Effects

Research highlighted the compound's ability to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), supporting its role as an anti-inflammatory agent . This effect was attributed to the modulation of signaling pathways involved in inflammatory responses.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid, and what challenges arise during its purification?

The synthesis of this compound often involves multi-step reactions, including nucleophilic substitution at the pyridinyl sulfur atom. A key intermediate is 3-chloro-5-(trifluoromethyl)pyridine-2-thiol, which can react with α-halopropionic acid derivatives. Challenges include controlling regioselectivity due to steric hindrance from the trifluoromethyl group and avoiding side reactions during thiol activation. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural features. For example, the trifluoromethyl group exhibits distinct ¹⁹F NMR signals near -60 ppm, and the pyridinyl protons resonate as a singlet in the aromatic region (δ 8.2–8.5 ppm). Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 330.5) .

Q. How does this compound function as an intermediate in agrochemical synthesis?

It serves as a precursor for aryloxyphenoxypropionate herbicides, such as haloxyfop, by enabling the introduction of the pyridinylsulfanyl moiety. The chloro and trifluoromethyl groups enhance electrophilicity, facilitating coupling with phenoxypropionic acid derivatives. This step is critical for conferring herbicidal activity against monocot weeds .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselective behavior of derivatives in biological systems?

Enantiomers of related compounds (e.g., haloxyfop) exhibit differential herbicidal efficacy due to stereospecific interactions with acetyl-CoA carboxylase (ACCase) in weeds. The (R)-enantiomer binds ACCase 10-fold more effectively than the (S)-form. Racemization in soil, however, can occur via pH-dependent thioester hydrolysis, complicating environmental persistence studies .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Density functional theory (DFT) calculations predict electron-withdrawing effects of the trifluoromethyl group, which stabilize the pyridinyl ring and enhance electrophilicity at the sulfur atom. Molecular docking simulations with ACCase (PDB: 1WND) reveal that substituent positioning at the 3-chloro and 5-trifluoromethyl sites maximizes hydrophobic interactions within the enzyme’s active site .

Q. What strategies mitigate decomposition during long-term storage or under experimental conditions?

Decomposition pathways involve oxidation of the thioether bond or hydrolysis of the propionic acid moiety. Storage under inert atmosphere (N₂/Ar) at -20°C in amber vials reduces oxidation. Buffering reaction media to pH 5–6 (using citrate or phosphate buffers) minimizes acid-catalyzed degradation during kinetic studies .

Q. How do structural modifications at the pyridinylsulfanyl group alter herbicidal selectivity?

Replacing the sulfur atom with oxygen (yielding sulfoxide derivatives) reduces phytotoxicity but increases systemic mobility in plants. Conversely, substituting the propionic acid with ethyl esters enhances lipophilicity, improving foliar absorption. Structure-activity relationship (SAR) studies show that trifluoromethyl retention is essential for target-site binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.